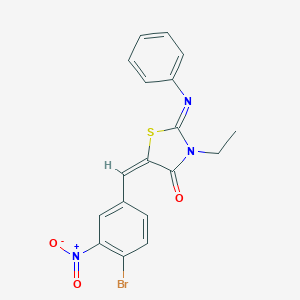
(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as BNPT, is a thiazolidinone derivative that has attracted attention due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one may exert its anticancer effects by inducing oxidative stress, disrupting mitochondrial function, and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
Studies have shown that (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits anti-inflammatory and antioxidant effects. Additionally, (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
Future research on (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one could focus on elucidating its mechanism of action, studying its potential as an antimicrobial agent, and exploring its use in combination with other anticancer drugs. Additionally, studies could investigate the pharmacokinetics and toxicity of (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 4-bromo-3-nitrobenzaldehyde with 2-aminothiophenol and ethyl acetoacetate in the presence of glacial acetic acid. The reaction mixture is then refluxed for several hours, followed by the addition of ethanol and filtration to obtain the crude product. The crude product is then purified by recrystallization to obtain pure (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one.
Applications De Recherche Scientifique
(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been studied for its potential as an anticancer agent. In vitro studies have shown that (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, (2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Propriétés
Nom du produit |
(2Z,5E)-5-(4-bromo-3-nitrobenzylidene)-3-ethyl-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Formule moléculaire |
C18H14BrN3O3S |
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
(5E)-5-[(4-bromo-3-nitrophenyl)methylidene]-3-ethyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14BrN3O3S/c1-2-21-17(23)16(26-18(21)20-13-6-4-3-5-7-13)11-12-8-9-14(19)15(10-12)22(24)25/h3-11H,2H2,1H3/b16-11+,20-18? |
Clé InChI |
XQIWUACARSMTOD-GLZVZYKUSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)Br)[N+](=O)[O-])/SC1=NC3=CC=CC=C3 |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])SC1=NC3=CC=CC=C3 |
SMILES canonique |
CCN1C(=O)C(=CC2=CC(=C(C=C2)Br)[N+](=O)[O-])SC1=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-methyl-2-oxoacetamide](/img/structure/B297509.png)
![2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-isopropyl-2-oxoacetamide](/img/structure/B297510.png)
![2-(2-{4-[2-(3,4-dimethylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297511.png)
![2-(2-{2-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297513.png)
![2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297515.png)
![N-butyl-2-(2-{4-[2-(3,5-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297518.png)
![2-(2-{2-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297520.png)
![N-allyl-2-(2-{4-[2-(3,4-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297521.png)
![2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297523.png)
![2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297524.png)
![2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-iodo-5-methoxybenzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297525.png)
![2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297527.png)
![2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297531.png)
![2-(2-{3-bromo-4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B297532.png)